3-(7-Methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the reaction of a suitable phenol derivative with methylene chloride in the presence of a base to form the benzodioxole ring.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-HYDROXYPHENYL)-5-ISOXAZOLAMINE
- 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-CHLOROPHENYL)-5-ISOXAZOLAMINE
Uniqueness
3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C18H16N2O5/c1-21-12-5-3-10(4-6-12)15-16(20-25-18(15)19)11-7-13(22-2)17-14(8-11)23-9-24-17/h3-8H,9,19H2,1-2H3 |
InChI Key |
VPMZPOXBAFWLGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC4=C(C(=C3)OC)OCO4)N |
Origin of Product |
United States |
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